(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a morpholinoquinoline moiety, and a thioxothiazolidinone core, making it a unique and multifaceted molecule.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be enzymes or proteins essential to the survival of certain bacteria and fungi .
Mode of Action
It’s synthesized from a series of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives . These derivatives have been found to be active against certain Gram-positive bacteria and fungi , suggesting that this compound may interact with its targets to inhibit their function, leading to the death of the microorganisms.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that it likely interferes with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis or dna replication, leading to their death .
Result of Action
Given its antimicrobial activity, it can be inferred that it likely leads to the death of certain bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholinoquinoline core This can be achieved through the reaction of morpholine with quinoline derivatives under specific conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Its unique structure may find applications in material science or as a chemical intermediate.
Comparison with Similar Compounds
When compared to similar compounds, (Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one stands out due to its unique structural features Similar compounds might include other thioxothiazolidinone derivatives or morpholinoquinoline derivatives
List of Similar Compounds
Thioxothiazolidinone derivatives
Morpholinoquinoline derivatives
Other cyclopentyl-containing compounds
This compound's unique structure and potential applications make it a valuable subject for further research and development. Its synthesis, reactions, and applications highlight its importance in various scientific fields.
Properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c26-21-19(29-22(28)25(21)17-6-2-3-7-17)14-16-13-15-5-1-4-8-18(15)23-20(16)24-9-11-27-12-10-24/h1,4-5,8,13-14,17H,2-3,6-7,9-12H2/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQYYYMLFQTBLZ-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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